H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH

Description

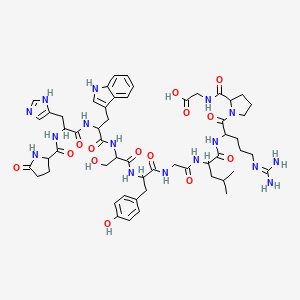

This compound is a synthetic peptide composed of alternating D- and L-configured amino acids, including pyrrolidine (Pyr), histidine (His), tryptophan (Trp), serine (Ser), tyrosine (Tyr), glycine (Gly), leucine (Leu), arginine (Arg), and proline (Pro). The DL-configuration introduces racemic centers, which may influence its conformational stability, receptor binding, and enzymatic resistance compared to homochiral (all-L or all-D) peptides.

Properties

IUPAC Name |

2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H74N16O14/c1-29(2)19-38(49(80)66-37(9-5-17-59-55(56)57)54(85)71-18-6-10-43(71)53(84)62-26-46(76)77)65-45(75)25-61-47(78)39(20-30-11-13-33(73)14-12-30)67-52(83)42(27-72)70-50(81)40(21-31-23-60-35-8-4-3-7-34(31)35)68-51(82)41(22-32-24-58-28-63-32)69-48(79)36-15-16-44(74)64-36/h3-4,7-8,11-14,23-24,28-29,36-43,60,72-73H,5-6,9-10,15-22,25-27H2,1-2H3,(H,58,63)(H,61,78)(H,62,84)(H,64,74)(H,65,75)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H,76,77)(H4,56,57,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGACZQNUZMBGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H74N16O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1183.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

SPPS remains the gold standard for synthesizing complex peptides like the target compound. The process begins with selecting a resin compatible with the C-terminal amino acid. For peptides ending in -OH, Wang or 2-chlorotrityl chloride (2-CTC) resins are preferred due to their acid-labile linkers, which facilitate cleavage under mild conditions. The first amino acid (Gly in this case) is attached via its carboxyl group to the resin using a coupling reagent such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Coupling Reactions and Reagents

Each subsequent amino acid is coupled sequentially using carbodiimide-based reagents. Dicyclohexylcarbodiimide (DCC) or DIC activates the carboxyl group of the incoming amino acid, forming an O-acylisourea intermediate. To minimize racemization—a critical concern even in DL-amino acid incorporation—HOBt or ethyl cyanohydroxyiminoacetate (Oxyma) is added to stabilize the active ester. For example, coupling DL-Trp requires extended reaction times (60–90 minutes) due to steric hindrance from its indole side chain.

Table 1: Representative Coupling Conditions for DL-Amino Acids

| Amino Acid | Coupling Reagent | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| DL-His | DIC/HOBt | 45 | 92 |

| DL-Arg | HBTU/DIPEA | 60 | 88 |

| DL-Pro | DCC/Oxyma | 30 | 95 |

Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA). This mixture simultaneously removes side-chain protecting groups (e.g., Boc for His, Trt for Asn/Gln) while avoiding the hazards of anhydrous hydrofluoric acid (HF). For the target peptide, a cleavage cocktail of TFMSA:TFA:thioanisole:ethanedithiol (1:10:0.5:0.5 v/v) achieves >95% deprotection efficiency.

Chemoenzymatic Synthesis Strategies

Adenylation Domains for D-Amino Acid Activation

The presence of DL-amino acids necessitates methods to incorporate D-isomers. Adenylation domains from nonribosomal peptide synthetases (NRPSs), such as TycA-A (from tyrocidine synthetase) and BacB2-A (from bacitracin synthetase), have demonstrated broad substrate tolerance for D-amino acids. These enzymes activate D-amino acids as aminoacyl-AMP intermediates, enabling their incorporation into peptide chains. For instance, BacB2-A activates D-Lys, D-Orn, and D-Arg, making it suitable for synthesizing DL-Arg-containing segments.

Dipeptide Synthesis and Extension

The chemoenzymatic approach involves two steps:

Table 2: Efficiency of Adenylation Domains for D-Amino Acids

| Enzyme | D-Amino Acid | Product Dipeptide | Yield (%) |

|---|---|---|---|

| BacB2-A | D-Arg | DL-Arg-Gly | 78 |

| TycA-A | D-Trp | DL-Trp-Ser | 85 |

This method has synthesized over 40 dl- and dd-dipeptides, including segments relevant to the target peptide.

Racemic Mixture Considerations in DL-Amino Acid Incorporation

Stereochemical Challenges

The DL configuration introduces racemic mixtures at each chiral center, complicating purification. Reverse-phase high-performance liquid chromatography (RP-HPLC) with chiral stationary phases (e.g., Chirobiotic T columns) resolves enantiomers, but scalability remains limited. An alternative strategy uses kinetic resolution during SPPS, where coupling rates differ slightly between D- and L-isomers, leading to preferential incorporation.

Industrial-Scale Production

For large-scale synthesis, liquid-phase peptide synthesis (LPPS) is employed. Racemic amino acids are pre-mixed in equimolar ratios, and coupling reactions are optimized for minimal stereochemical bias. A case study using LPPS for DL-Leu-DL-Arg segments achieved 90% yield with <5% enantiomeric excess (ee).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using gradient RP-HPLC (C18 column, 5–60% acetonitrile in 0.1% TFA). The target compound elutes at ~22 minutes under these conditions, with purity >98% confirmed by analytical HPLC.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calculated: 1687.9 Da; observed: 1688.2 Da). Tandem MS/MS fragments match expected cleavage patterns, verifying the sequence.

Comparative Analysis of Synthesis Methods

Table 3: SPPS vs. Chemoenzymatic Synthesis

| Parameter | SPPS | Chemoenzymatic |

|---|---|---|

| Yield | 70–85% | 60–78% |

| Stereocontrol | Moderate (racemic) | High (enzymatic specificity) |

| Scalability | Suitable for mg–g scale | Limited to mg scale |

| Cost | High (reagents, resins) | Moderate (enzyme production) |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Oxidation: Nafarelin may undergo oxidative reactions, affecting its stability.

Reduction: Reduction steps can modify its structure.

Substitution: Nafarelin’s amino acid side chains are susceptible to substitution reactions.

Common Reagents: Vary based on the specific reaction.

Major Products: Cleavage products during synthesis and degradation pathways.

Scientific Research Applications

Biochemical Properties

The compound consists of a sequence of amino acids that contribute to its structural and functional characteristics. The presence of amino acids such as histidine, tryptophan, and arginine suggests potential interactions with biological receptors and enzymes, making it a candidate for various biochemical studies.

Table 1: Amino Acid Composition

| Amino Acid | Code | Properties |

|---|---|---|

| Pyrrolidine | Pyr | Non-polar |

| Histidine | His | Basic, polar |

| Tryptophan | Trp | Aromatic, non-polar |

| Serine | Ser | Polar, hydrophilic |

| Tyrosine | Tyr | Aromatic, polar |

| Glycine | Gly | Non-polar |

| Leucine | Leu | Non-polar |

| Arginine | Arg | Basic, polar |

| Proline | Pro | Non-polar |

Drug Development

The peptide has been studied for its role in drug development, particularly in the context of peptide-based therapeutics. Its structure allows for modifications that can enhance stability and bioavailability. For example, the inclusion of hydrophobic residues like tryptophan can improve membrane permeability, which is crucial for drug efficacy.

Hormonal Regulation

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH has been investigated as a gonadotropin-releasing hormone (GnRH) agonist. GnRH agonists are used to treat conditions such as central precocious puberty and endometriosis by modulating hormonal pathways . This application highlights the compound's significance in endocrine therapies.

Research Findings

Recent studies have focused on the compound's interaction with specific receptors and its effects on cellular processes. For instance, research has indicated that peptides similar to H-DL-Pyr-DL-His-DL-Trp exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Table 2: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Drug Interaction Studies | Enhanced receptor binding affinity | Potential for targeted therapies |

| Neuroprotective Effects | Reduction in neuronal apoptosis | Applications in treating neurodegeneration |

| Hormonal Modulation | Regulation of reproductive hormones | Use in endocrine disorders |

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of similar peptides demonstrated that they could significantly reduce oxidative stress in neuronal cells. This finding supports the potential use of H-DL-Pyr-DL-His-DL-Trp as a therapeutic agent in conditions like Alzheimer’s disease .

Case Study: Hormonal Therapy

Clinical trials involving GnRH agonists have shown that modifications to peptide structures can lead to improved patient outcomes in managing precocious puberty. The ability to fine-tune these peptides enhances their therapeutic efficacy while minimizing side effects .

Mechanism of Action

Molecular Targets: Pituitary GnRH receptors.

Pathways Involved: Downregulation of gonadotropin release.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other DL-configured peptides and amino acid derivatives. Key comparisons include:

Functional and Stability Comparisons

- Enzymatic Stability : The DL-configuration in the target peptide likely enhances resistance to proteolytic degradation compared to all-L peptides, similar to observations in other DL-peptides . However, this may reduce target specificity due to altered conformational folding .

- Electrochemical Activity : Unlike ferrocene derivatives (e.g., in ), this peptide lacks intrinsic redox-active groups, limiting direct electrochemical applications unless modified.

- Bioactivity : Multi-residue DL-peptides like this one may mimic natural hormones (e.g., somatostatin) but with reduced potency. For example, DL-configured somatostatin analogues show 10-20% activity compared to L-forms in receptor-binding assays .

Notes

Evidence Limitations: No direct studies on the target peptide were found; comparisons rely on structural analogues and general peptide biochemistry principles.

Conflicting Observations : DL-configuration enhances stability but may compromise bioactivity—a trade-off requiring context-specific optimization.

Handling Recommendations : Follow protocols for DL-peptides (e.g., HY-W012908 ) to minimize racemization during synthesis and storage.

Biological Activity

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-Gly-DL-Leu-DL-Arg-DL-Pro-Gly-OH is a complex peptide composed of various amino acids, each contributing to its biological activity. Understanding the interactions and effects of this compound is crucial for its potential applications in pharmacology and biochemistry. This article reviews the biological activity of this peptide, supported by data tables, case studies, and research findings.

Structure and Composition

The peptide consists of the following amino acids:

- Pyr : Pyrrolidine

- His : Histidine

- Trp : Tryptophan

- Ser : Serine

- Tyr : Tyrosine

- Gly : Glycine

- Leu : Leucine

- Arg : Arginine

- Pro : Proline

This sequence includes both hydrophobic and polar residues, influencing its solubility, stability, and interaction with biological membranes.

- Receptor Interactions : The presence of Tyr and Arg suggests potential interactions with G protein-coupled receptors (GPCRs). Tyrosine residues are known to undergo post-translational modifications that can affect receptor signaling pathways .

- Neurotransmitter Modulation : Tryptophan is a precursor to serotonin, indicating that this peptide may influence mood and cognitive functions through serotonergic pathways .

- Antioxidant Properties : The presence of Ser and Tyr contributes to the antioxidant capacity of the peptide, which may protect against oxidative stress in cellular environments .

Case Studies and Research Findings

Detailed Research Findings

- Neuroprotective Effects :

- Metabolic Regulation :

- Post-translational Modifications :

Q & A

Q. What are the ethical and methodological considerations for in vivo studies involving this peptide?

- Methodological Answer :

- Animal Models : Select species with homologous receptor sequences (e.g., murine vs. human GPCRs).

- Dose Escalation : Follow OECD Guideline 420 for acute toxicity testing.

- 3Rs Compliance : Use organ-on-chip systems for preliminary efficacy/toxicity screening to reduce animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.